molecular formula C8H10N2O3 B1471794 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid CAS No. 1351386-62-3

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

Cat. No. B1471794
CAS RN: 1351386-62-3
M. Wt: 182.18 g/mol
InChI Key: ASFLMTDDRGAYMS-UHFFFAOYSA-N
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Description

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid, also known as THPPA, is a synthetic organic compound that has been studied for its potential applications in biochemistry and physiology. THPPA is a cyclic compound that is composed of an acetic acid group attached to a pyrano[4,3-c]pyrazol-3-yl ring. This compound is of interest due to its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules.

Scientific Research Applications

2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid has been studied for its potential applications in biochemistry and physiology. In biochemistry, this compound has been studied for its ability to act as a ligand for certain enzymes and receptors. It has been shown to interact with enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In physiology, this compound has been studied for its ability to interact with other molecules, such as hormones and neurotransmitters. This interaction can be used to study the effects of hormones and neurotransmitters on various biological processes.

Mechanism of Action

The mechanism of action of 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is not fully understood. However, it is believed that this compound interacts with certain enzymes and receptors by forming a covalent bond with them. This interaction can affect the activity of the enzyme or receptor, which can in turn affect the metabolic processes that the enzyme or receptor is involved in.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to affect the activity of certain enzymes and receptors, which can in turn affect the metabolism of carbohydrates, lipids, and proteins. In addition, this compound has been shown to interact with hormones and neurotransmitters, which can affect the activity of various biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid in laboratory experiments include its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with other molecules. This allows for the study of the effects of hormones and neurotransmitters on various biological processes. However, one of the limitations of using this compound in laboratory experiments is that it can be difficult to control the concentration of the compound, as it is often difficult to accurately measure the concentration of the compound in solution.

Future Directions

Future research on 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid could focus on further exploring its potential applications in biochemistry and physiology. This could include studying the effects of this compound on various metabolic processes, as well as exploring its potential to act as a ligand for certain enzymes and receptors. In addition, future research could focus on improving the synthesis methods of this compound, as well as exploring ways to more accurately measure the concentration of the compound in solution. Finally, future research could also focus on exploring the potential for this compound to interact with other molecules, such as hormones and neurotransmitters, and to study the effects of these interactions on various biological processes.

properties

IUPAC Name

2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFLMTDDRGAYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
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2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid

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